molecular formula C19H18N2O3 B4971765 N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide

N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide

Cat. No. B4971765
M. Wt: 322.4 g/mol
InChI Key: VCVRCYPTHVBXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound has been found to exhibit promising biological activities, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide exhibits selective toxicity towards cancer cells and microorganisms, while sparing normal cells. This makes it a potentially useful compound for the treatment of cancer and infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is its relatively simple synthesis method. However, the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicities.

Future Directions

There are several future directions for research on N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. These include:
1. Investigating the compound's potential for use as a therapeutic agent for cancer and infectious diseases.
2. Studying the compound's mechanism of action in order to identify potential targets for drug development.
3. Developing more efficient and cost-effective synthesis methods for the compound.
4. Conducting further studies to determine the compound's potential toxicities and safety profile.
Conclusion:
N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a promising compound with potential applications in the field of drug discovery and development. Its selective toxicity towards cancer cells and microorganisms make it a potentially useful therapeutic agent, although further research is needed to fully understand its mechanism of action and potential toxicities.

Synthesis Methods

The synthesis of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide involves the reaction of 3-methylbenzylamine with 2-chloromethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with 4-carboxy-1,3-oxazole. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been found to exhibit potential biological activities such as antimicrobial, antifungal, and anticancer properties. These activities make it a promising candidate for drug discovery and development.

properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-6-5-7-15(10-14)11-20-19(22)17-12-24-18(21-17)13-23-16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVRCYPTHVBXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=COC(=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide

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